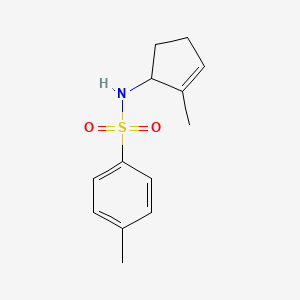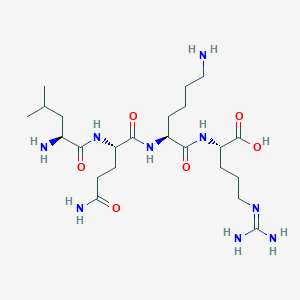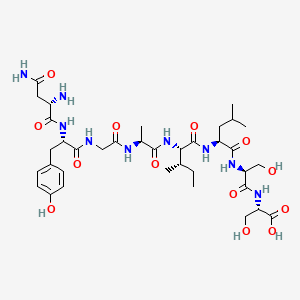![molecular formula C24H12N2 B14233923 2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-47-0](/img/structure/B14233923.png)
2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound characterized by its unique structure, which includes two ethynyl groups and two benzonitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of continuous flow reactors can significantly enhance the efficiency and yield of the reaction . Additionally, the reaction can be optimized by adjusting parameters such as temperature, pressure, and the concentration of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a strong electrophile, such as bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for imaging biological systems.
Wirkmechanismus
The mechanism of action of 2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or other biomolecules and modulating their activity. The ethynyl and nitrile groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-(Ethynyl)phenyl)quinazolinones: These compounds share a similar ethynyl group and have applications in photocatalysis.
Carbazole-based compounds: These compounds contain ethynyl and cyano groups and are used in photopolymerization.
Uniqueness
2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to its dual ethynyl and benzonitrile groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in organic synthesis, materials science, and medicinal chemistry .
Eigenschaften
CAS-Nummer |
823227-47-0 |
|---|---|
Molekularformel |
C24H12N2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-[2-[2-[2-(3-cyanophenyl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C24H12N2/c25-17-20-7-5-6-19(16-20)12-13-21-8-1-2-9-22(21)14-15-23-10-3-4-11-24(23)18-26/h1-11,16H |
InChI-Schlüssel |
FKAZHELZQJWSOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)C#N)C#CC3=CC=CC=C3C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


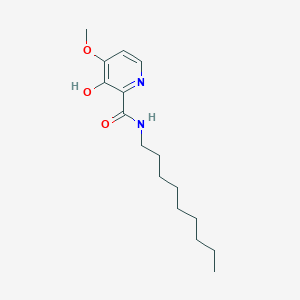
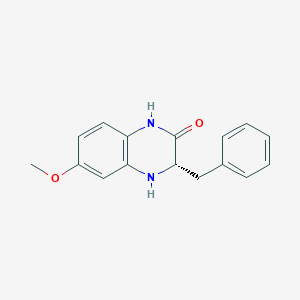
![N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14233865.png)
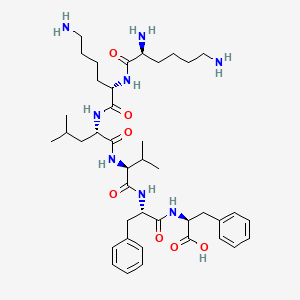
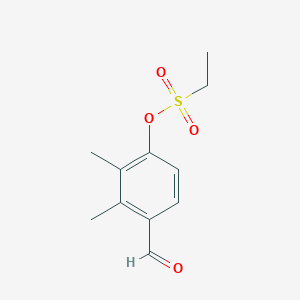

![3,4,6,7,10,12-hexazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaene](/img/structure/B14233879.png)
![Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl-](/img/structure/B14233882.png)



